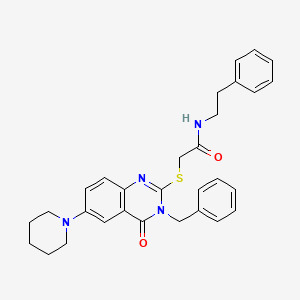
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide” has a molecular formula of C32H36N4O4S and an average mass of 572.718 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .科学的研究の応用
Potential as a CNS Acting Drug Precursor
Research highlights the significance of functional chemical groups in synthesizing novel CNS acting drugs. Compounds with piperidine, among other heterocycles, are identified for their potential CNS effects, ranging from depression to convulsion. The piperidine group's presence in the compound structure suggests its utility in developing new CNS medications, addressing the growing concern over CNS disorders' side effects by current drugs (Saganuwan, 2017).
Role in Therapeutics Beyond CNS Applications
The therapeutic significance of isoquinoline derivatives, to which the compound could be structurally related, is well-documented. These derivatives have shown a broad range of biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumoral effects, among others. This suggests that compounds with similar structural features may offer a versatile platform for developing new therapeutics across a wide array of diseases (Danao et al., 2021).
Chemical Classes and Drug Development
The compound's structural components, such as the piperidine and quinazolinone groups, are commonly found within various chemical classes of small molecule antagonists, including those targeting chemokine receptors like CCR3. This illustrates the compound's potential role in treating allergic diseases by inhibiting specific receptors or enzymes, suggesting its broader applicability in drug development for conditions like asthma and allergic rhinitis (Willems & IJzerman, 2009).
作用機序
Target of Action
The primary targets of this compound are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It is known that the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives have been shown to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
特性
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2S/c35-28(31-17-16-23-10-4-1-5-11-23)22-37-30-32-27-15-14-25(33-18-8-3-9-19-33)20-26(27)29(36)34(30)21-24-12-6-2-7-13-24/h1-2,4-7,10-15,20H,3,8-9,16-19,21-22H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNWZPUFMPUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)
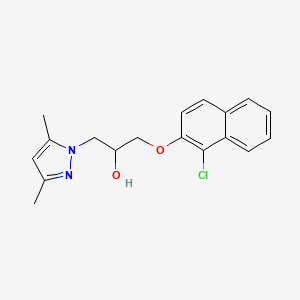
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)
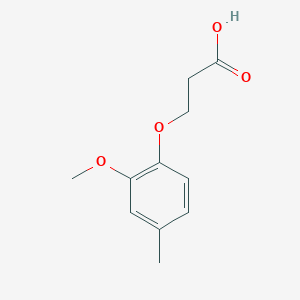
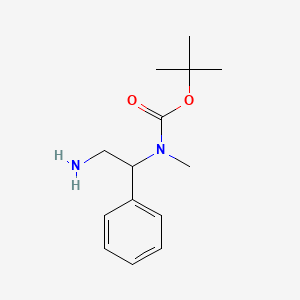
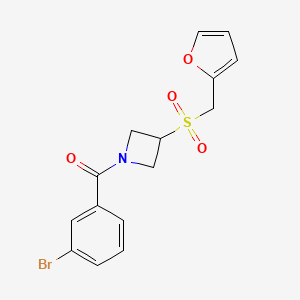
![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)
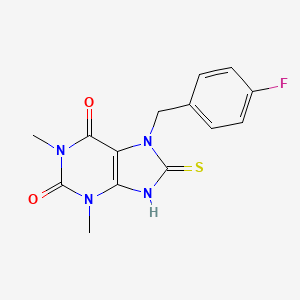
![5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2782656.png)
![6-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2782660.png)



